Aripiprazole lauroxil
Overview
Description
Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic developed by Alkermes. It is an N-acyloxymethyl prodrug of aripiprazole, designed to be administered via intramuscular injection once every four to eight weeks for the treatment of schizophrenia . This compound was approved by the U.S. Food and Drug Administration (FDA) on October 5, 2015 .
Preparation Methods
The synthesis of aripiprazole lauroxil involves reacting 1-(hydroxymethyl) aripiprazole with lauric acid in the presence of a suitable solvent and a carboxyl activating agent . The reaction can be carried out with or without the addition of an appropriate base. The 1-(hydroxymethyl) aripiprazole itself is prepared by reacting aripiprazole or its hydrate with paraformaldehyde in the presence of a suitable organic solvent and base .
Industrial production methods typically involve optimizing these reactions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Aripiprazole lauroxil undergoes hydrolysis to form N-hydroxymethyl-aripiprazole via esterases . This intermediate then undergoes a rapid, nonenzymatic spontaneous cleavage or water-mediated hydrolysis to form aripiprazole, which is the active compound . The major reactions involved are:
Hydrolysis: Conversion of this compound to N-hydroxymethyl-aripiprazole.
Cleavage: Formation of aripiprazole from N-hydroxymethyl-aripiprazole.
Common reagents and conditions include esterases for hydrolysis and water for the nonenzymatic cleavage .
Scientific Research Applications
Aripiprazole lauroxil is primarily used in the medical field for the treatment of schizophrenia. Its long-acting formulation helps in maintaining consistent therapeutic levels, improving patient adherence to medication regimens . Research has shown that it can significantly improve both positive and negative symptoms of schizophrenia .
Its unique mechanism of action, involving partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors, makes it a subject of interest in neuropharmacology .
Mechanism of Action
The pharmacological activity of aripiprazole lauroxil is primarily mediated by its metabolite, aripiprazole . Aripiprazole functions as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at the serotonin 5-HT2A receptor . This dual activity helps in balancing dopamine and serotonin levels in the brain, which is crucial for managing symptoms of schizophrenia .
Comparison with Similar Compounds
Aripiprazole lauroxil is similar to other long-acting injectable antipsychotics like paliperidone palmitate and risperidone microspheres . its unique prodrug formulation allows for a longer duration of action and potentially fewer side effects . Unlike some other antipsychotics, this compound has a lower risk of metabolic side effects, making it a preferred choice for many patients .
Similar Compounds
- Paliperidone palmitate
- Risperidone microspheres
- Olanzapine pamoate
This compound stands out due to its unique mechanism of action and extended duration of effect, providing a valuable option for long-term management of schizophrenia .
Properties
IUPAC Name |
[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINXHAORAAYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154997 | |
Record name | Aripiprazole lauroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.01 mg/mL | |
Record name | Aripiprazole lauroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. Aripiprazole functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. The desired outcome of antipsuchotic agents in schizophrenia is to inhibit dopaminergic transmission in the limbic system and enhance dopaminergic transmission in the prefrontal cortex. As a partial agonist at D2 receptors in the mesolimbic dopaminergic pathway, aripiprazole acts as a functional antagonist in the mesolimbic dopamine pathway and reduces the extent of dopaminergic pathway activity. This results in reduced positive symptoms in schizophrenia and extrapyramidal motor side effects. In contrast, aripiprazole is thought to act as a functional agonist in the mesocortical pathway, where reduced dopamine activity is seen in association with negative symptoms and cognitive impairment. Antagonism at 5-HT2A receptors by aripiprazole alleviates the negative symptoms and cognitive impairment of schizophrenia. 5-HT2A receptors are Gi/Go-coupled that upon activation, produce neuronal inhibition via decreased neuronal excitability and decreased transmitter release at the nerve terminals. In the nigrostriatal pathway, 5-HT2A regulates the release of dopamine. Through antagonism of 5-HT2A receptors, aripiprazole disinhibits the release of dopamine in the striatum and enhance the levels of the transmitters at the nerve terminals. The combined effects of D2 and 5-HT2A antagonism are thought to counteract the increased dopamine function causing increased extrapyramidal side effects. Blocking 5-HT2A receptors may also lead to the modulation of glutamate release in the mesocortical circuit, which is a transmitter that plays a role in schizophrenia. 5-HT1A receptors are autoreceptors that inhibit 5-HT release upon activation. Aripiprazole is a partial agonist at theses receptors and reduces 5-HT release; this results in potentiated dopamine release in the striatum and prefrontal cortex. It is reported that therapeutic doses of aripiprazole occupies up to 90% of brain D2 receptors in a dose-dependent manner. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. | |
Record name | Aripiprazole lauroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1259305-29-7 | |
Record name | Aripiprazole lauroxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259305-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aripiprazole lauroxil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259305297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aripiprazole lauroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aripiprazole lauroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARIPIPRAZOLE LAUROXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B786J7A343 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
81-83 | |
Record name | Aripiprazole lauroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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